molecular formula C12H15ClN2O B2447850 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1172697-26-5

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2447850
CAS No.: 1172697-26-5
M. Wt: 238.72
InChI Key: FRRZQGWTGBBMSM-UHFFFAOYSA-N
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Description

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

2-(methoxymethyl)-1-prop-2-enylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2;/h3-7H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRZQGWTGBBMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride typically involves the alkylation of benzimidazole derivatives. One common method is the reaction of 1H-benzo[d]imidazole with allyl bromide and methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of benzimidazole, including 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride, can inhibit cancer cell proliferation by targeting DNA topoisomerases. This mechanism disrupts DNA replication and transcription in cancer cells, leading to apoptosis. The compound has been evaluated against several cancer cell lines with promising results .

Antiviral Properties

Research indicates that similar compounds have shown efficacy against Hepatitis C virus (HCV). The structure of this compound may contribute to its ability to inhibit viral replication, offering potential as a therapeutic agent for viral infections .

Anti-inflammatory Effects

The imidazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been tested for their ability to reduce inflammation and pain, suggesting that this compound may also possess these beneficial effects .

Case Studies and Evaluations

Several studies have documented the biological evaluations of related compounds:

  • Case Study 1 : A series of benzimidazole derivatives were synthesized and tested against human cancer cell lines. Among them, compounds with similar structural features to this compound demonstrated significant cytotoxicity against various cancer types .
  • Case Study 2 : In antiviral studies, compounds structurally akin to this compound were shown to inhibit HCV replication effectively in vitro. These findings underscore the potential application of this compound in antiviral therapies .

Summary of Applications

ApplicationDescription
AnticancerInhibits DNA topoisomerases, leading to apoptosis in cancer cells
AntiviralPotential to inhibit Hepatitis C virus replication
Anti-inflammatoryMay reduce inflammation and pain based on structural similarities

Mechanism of Action

The mechanism of action of 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The allyl and methoxymethyl groups may enhance

Biological Activity

1-Allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzo[d]imidazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its antimicrobial, anticancer, and pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzo[d]imidazole core, which is known for its ability to interact with various biological targets. The presence of the allyl and methoxymethyl groups enhances its solubility and potential bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, a study on related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The selectivity and potency of these compounds suggest that they could be developed into therapeutic agents against infectious diseases .

Table 1: Antimicrobial Activity of Benzo[d]imidazole Derivatives

CompoundGram-Positive BacteriaGram-Negative BacteriaAntifungal Activity
Compound AInhibition Zone: 15 mmInhibition Zone: 10 mmYes
Compound BInhibition Zone: 18 mmInhibition Zone: 12 mmYes
This compoundTBDTBDTBD

Anticancer Activity

The anticancer potential of benzo[d]imidazole derivatives has been extensively studied. Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For example, studies indicate that certain derivatives exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells .

Case Studies

  • Cytotoxicity Assay : A recent investigation assessed the cytotoxic effects of several benzo[d]imidazole derivatives using MTT assays. The results indicated that compounds with specific substitutions exhibited IC50 values as low as 7.82 µM against HepG2 cells, highlighting their potential as anticancer agents .
  • Mechanism of Action : Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Table 2: Cytotoxic Activity of Benzo[d]imidazole Derivatives

CompoundCell LineIC50 (µM)
Compound CMCF-715.3
Compound DHepG27.82
This compoundTBD

Pharmacokinetics and ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of benzo[d]imidazole derivatives is crucial for their development as pharmaceuticals. Preliminary ADME calculations suggest favorable properties such as good permeability across biological membranes and potential to cross the blood-brain barrier, making them suitable candidates for further drug development .

Q & A

Q. What are the standard synthetic routes for 1-allyl-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting from benzimidazole derivatives. A common method includes:

  • Alkylation: Reacting 1H-benzimidazole with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyl group at the N1 position.
  • Methoxymethylation: Subsequent substitution at the C2 position using methoxymethyl chloride or bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Hydrochloride Salt Formation: Treating the free base with HCl in ethanol or ether to precipitate the hydrochloride salt .

Optimization Tips:

  • Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts.
  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of allylating agents) to improve yields .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key signals should researchers expect?

Answer:

  • 1H-NMR:
    • Allyl group: δ 5.2–5.8 ppm (vinyl protons), δ 4.8–5.0 ppm (CH₂ adjacent to N).
    • Methoxymethyl: δ 3.3–3.5 ppm (OCH₃), δ 4.5–4.7 ppm (CH₂-O).
    • Benzimidazole aromatic protons: δ 7.2–8.1 ppm (multiplet) .
  • IR: Stretching bands at 3200–3400 cm⁻¹ (N-H), 2800–2900 cm⁻¹ (C-H of OCH₃), and 1600–1650 cm⁻¹ (C=N) .
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to [M-Cl]+ (e.g., 217.1 for C₁₂H₁₃N₂O) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial Testing: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Cytotoxicity Screening: MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Compare with positive controls like doxorubicin .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxicity results) be resolved?

Answer:

  • Dose-Response Analysis: Perform full dose-response curves to distinguish selective bioactivity from non-specific toxicity.
  • Mechanistic Studies: Use RNA-seq or proteomics to identify pathways affected at sub-cytotoxic concentrations.
  • Structural Analog Comparison: Test derivatives lacking the allyl/methoxymethyl groups to isolate pharmacophores responsible for activity .

Q. What strategies are effective for improving solubility and bioavailability in in vivo models?

Answer:

  • Salt Modification: Explore alternative counterions (e.g., citrate, phosphate) instead of hydrochloride.
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at the methoxymethyl moiety to enhance absorption .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve plasma stability .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial topoisomerases).
  • QSAR Analysis: Corrogate substituent effects (e.g., allyl chain length, methoxy position) with bioactivity data to predict optimal modifications .
  • MD Simulations: Assess binding stability over 100-ns trajectories to prioritize derivatives with favorable kinetics .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

  • Byproduct Formation: Optimize temperature control (e.g., 0–5°C during methoxymethylation) to suppress side reactions.
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale isolation .
  • Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported AlCl₃) to reduce waste .

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